3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-propoxyphenyl group and a 2-ethylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of succinic anhydride with an appropriate amine under acidic or basic conditions.
Substitution with 4-Propoxyphenyl Group:
Introduction of 2-Ethylpiperidin-1-yl Group: The final step involves the reaction of the intermediate compound with 2-ethylpiperidine under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with new alkyl or aryl groups.
Scientific Research Applications
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(2-Propylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 3-(2-Butylpiperidin-1-yl)-1-(4-butoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-(2-Ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2-ethylpiperidin-1-yl group and the 4-propoxyphenyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-13-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-12-6-5-7-15(21)4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISFIHAFDNXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386073 |
Source
|
Record name | ST4026014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-68-0 |
Source
|
Record name | ST4026014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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